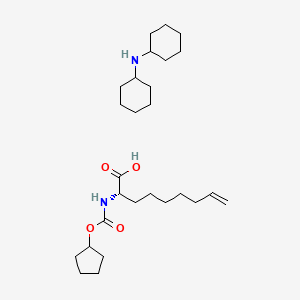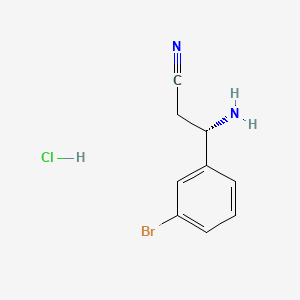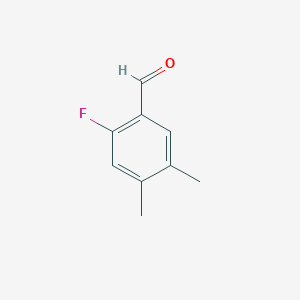
2-Fluoro-4,5-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4,5-dimethylbenzaldehyde is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethylbenzaldehyde typically involves the fluorination of 4,5-dimethylbenzaldehyde. One common method is the halogen-exchange reaction, where 4,5-dimethylbenzaldehyde is treated with a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature and pressure to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-Fluoro-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: 2-Fluoro-4,5-dimethylbenzoic acid.
Reduction: 2-Fluoro-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties when incorporated into Schiff base compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-4,5-dimethylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the aldehyde carbon .
類似化合物との比較
- 2-Fluorobenzaldehyde
- 4-Fluoro-3,5-dimethylbenzaldehyde
- 4-Fluoro-2,5-dimethylbenzaldehyde
Comparison: 2-Fluoro-4,5-dimethylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which influence its reactivity and physical properties. Compared to other fluorinated benzaldehydes, it may exhibit different reactivity patterns and applications due to the steric and electronic effects of the substituents .
特性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC名 |
2-fluoro-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3 |
InChIキー |
GZZHIOQGRVBYNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


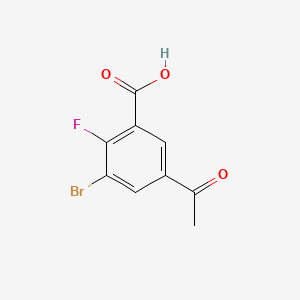
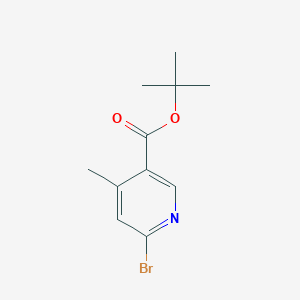
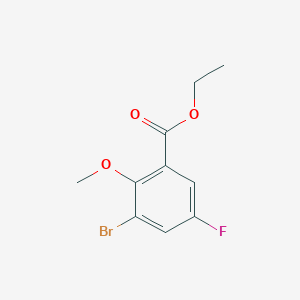
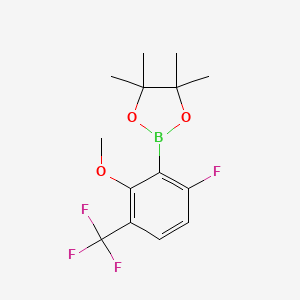


![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
![2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14025659.png)
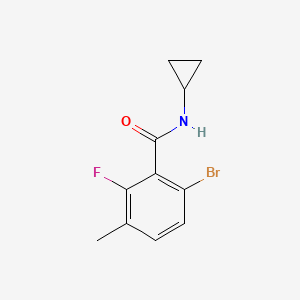

![Ethyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B14025676.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide](/img/structure/B14025681.png)
